4,4-Dimethylpentane-1,2-diol

Description

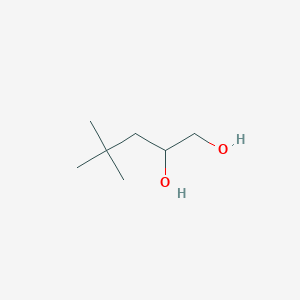

4,4-Dimethylpentane-1,2-diol is a branched aliphatic diol with vicinal hydroxyl groups (on C1 and C2) and two methyl substituents on the fourth carbon of a pentane backbone. Below, we analyze its similarities and differences with key analogs, focusing on synthesis, reactivity, and applications.

Properties

CAS No. |

123122-61-2 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

4,4-dimethylpentane-1,2-diol |

InChI |

InChI=1S/C7H16O2/c1-7(2,3)4-6(9)5-8/h6,8-9H,4-5H2,1-3H3 |

InChI Key |

NKKWYENCEXCGLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethylpentane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 4,4-dimethylpentane-1,2-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding diketone. This process can be optimized for higher yields and purity by adjusting parameters such as pressure, temperature, and catalyst type.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylpentane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous medium under acidic or basic conditions.

Reduction: LiAlH4 in anhydrous ether or THF.

Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed:

Oxidation: Formation of 4,4-dimethylpentane-1,2-dione or corresponding carboxylic acids.

Reduction: Formation of 4,4-dimethylpentane.

Substitution: Formation of 4,4-dimethylpentane-1,2-dichloride.

Scientific Research Applications

4,4-Dimethylpentane-1,2-diol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in biochemical pathways and as a stabilizing agent for proteins and enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,4-Dimethylpentane-1,2-diol exerts its effects depends on the specific application. In biochemical contexts, the hydroxyl groups can form hydrogen bonds with other molecules, influencing molecular interactions and stability. The compound may also participate in redox reactions, altering the oxidation state of other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2.1.1 Propane-1,2-diol (Propylene Glycol)

- Structure : A three-carbon diol with vicinal hydroxyl groups.

- Key Differences : Shorter chain length and absence of branching.

- Implications :

2.1.2 Butane-2,3-diol

- Structure : A four-carbon diol with central vicinal hydroxyl groups.

- Implications :

2.1.3 Cyclohexane-1,2-diol

- Structure : A cyclic diol with vicinal hydroxyl groups.

- Key Differences : Rigid cyclohexane ring vs. flexible pentane chain.

- Implications :

Physicochemical Properties

Notes:

- Branching in this compound likely reduces intermolecular hydrogen bonding, lowering melting/boiling points compared to linear diols like propane-1,2-diol.

- Cyclohexane-1,2-diol’s rigid structure enhances thermal stability but limits solubility .

Biological Activity

4,4-Dimethylpentane-1,2-diol, with the chemical formula C₇H₁₆O₂, is a diol compound that has garnered interest due to its potential biological activities and applications in various fields. This article aims to explore its biological activity, supported by relevant case studies and research findings.

This compound is characterized by:

- Molecular Weight : 130.21 g/mol

- Structure : It features two hydroxyl groups (-OH) attached to a branched carbon chain, which may influence its reactivity and interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, preliminary studies suggest several potential activities:

- Antioxidant Properties : Some studies indicate that diols can exhibit antioxidant activity, which may be relevant for mitigating oxidative stress in biological systems.

- Solvent Properties : As a diol, it may serve as an effective solvent for various biochemical reactions, facilitating the solubility of hydrophobic compounds.

- Precursor for Synthesis : It can act as a precursor in synthesizing more complex molecules that may have defined biological activities.

Case Study 1: Antioxidant Activity

A study exploring the antioxidant properties of various diols found that certain structural features contribute significantly to their efficacy. While specific data on this compound is limited, it aligns with findings from related compounds that demonstrate potential in scavenging free radicals .

Case Study 2: Biocompatibility

Research on similar branched-chain diols has indicated favorable biocompatibility profiles. For instance, studies involving polyols have shown low cytotoxicity in cell cultures, suggesting that this compound could also exhibit similar biocompatibility characteristics .

Case Study 3: Synthesis and Applications

The compound has been utilized in synthetic organic chemistry as a reagent or solvent. Its role in the synthesis of other biologically active compounds highlights its utility beyond mere structural properties.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.